
5-Cyclopropyl-3-methylpentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-3-methylpentan-2-ol is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. The compound features a cyclopropyl group, which is a three-membered carbon ring, and a methyl group attached to the pentane chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-methylpentan-2-ol can be achieved through various organic reactions. One common method involves the Grignard reaction, where a cyclopropylmagnesium bromide reacts with 3-methylpentan-2-one in the presence of a suitable solvent like diethyl ether. The reaction proceeds as follows:
Cyclopropylmagnesium bromide+3-methylpentan-2-one→this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the cyclopropyl group and to minimize side reactions.
化学反応の分析
Types of Reactions
5-Cyclopropyl-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 5-Cyclopropyl-3-methylpentan-2-one or 5-Cyclopropyl-3-methylpentanoic acid.
Reduction: Formation of 5-Cyclopropyl-3-methylpentane.
Substitution: Formation of 5-Cyclopropyl-3-methylpentyl chloride or bromide.
科学的研究の応用
5-Cyclopropyl-3-methylpentan-2-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 5-Cyclopropyl-3-methylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropyl group may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Cyclopropyl-3-methylpentane: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
5-Cyclopropyl-3-methylpentanoic acid: Contains a carboxyl group instead of a hydroxyl group, making it more acidic and reactive in different types of reactions.
5-Cyclopropyl-3-methylpentan-2-one: Contains a ketone group, making it more susceptible to nucleophilic addition reactions.
Uniqueness
5-Cyclopropyl-3-methylpentan-2-ol is unique due to the presence of both a cyclopropyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
特性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
5-cyclopropyl-3-methylpentan-2-ol |
InChI |
InChI=1S/C9H18O/c1-7(8(2)10)3-4-9-5-6-9/h7-10H,3-6H2,1-2H3 |
InChIキー |
JCBRUGYZTMTMGG-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1CC1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B15271844.png)
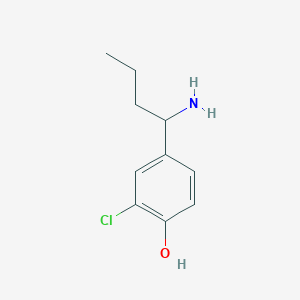
![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B15271849.png)
![1-Propyl-1,8-diazaspiro[4.5]decane](/img/structure/B15271852.png)
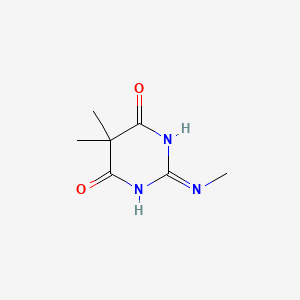
amine](/img/structure/B15271868.png)
![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B15271871.png)
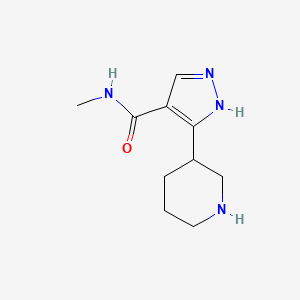
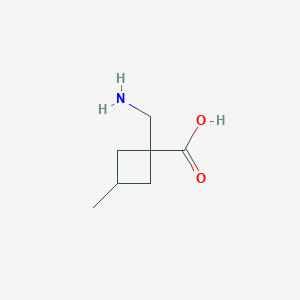
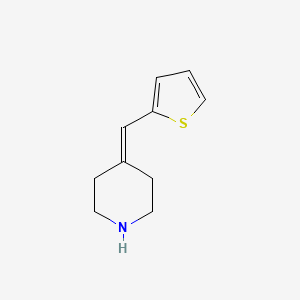


![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)

